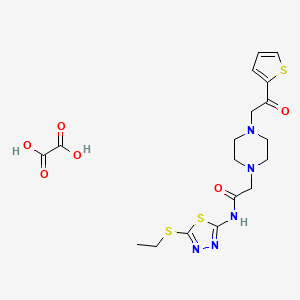
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide oxalate is a complex organic compound featuring a thiadiazole ring and a piperazine ring linked via an acetamide bridge
Méthodes De Préparation
Synthetic routes and reaction conditions: The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide oxalate typically begins with the preparation of the thiadiazole ring. This can be achieved by cyclization of ethylthiohydrazine with carbon disulfide and an appropriate dehydrating agent under controlled conditions. The resulting thiadiazole derivative is then reacted with 2-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalytic amounts of DMAP (4-dimethylaminopyridine) to form the final product. The product is then converted to its oxalate salt form by treatment with oxalic acid.
Industrial production methods: Industrial-scale production requires optimized reaction conditions to maximize yield and purity. This often involves large-scale batch or continuous flow synthesis, meticulous control of temperature and pressure, and effective use of catalysts to enhance reaction rates. Process optimization also includes purification steps such as crystallization and chromatographic techniques to ensure the high purity of the final compound.
Analyse Des Réactions Chimiques
Types of reactions it undergoes:
Oxidation: : N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide oxalate can undergo oxidation reactions where the ethylthio group is oxidized to the corresponding sulfoxide or sulfone.
Reduction: : The compound can also be reduced, especially the keto group in the thiophenyl moiety, forming secondary alcohols.
Substitution: : Various nucleophiles can attack the thiadiazole ring, leading to substitution reactions primarily at the sulfur atom.
Common reagents and conditions used in these reactions:
Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing agents like lithium aluminum hydride or sodium borohydride for reduction.
Nucleophiles including thiols, amines, or alcohols for substitution reactions.
Major products formed from these reactions:
Sulfoxides and sulfones from oxidation.
Secondary alcohols from reduction.
Various substituted derivatives depending on the nucleophiles used.
Applications De Recherche Scientifique
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide oxalate has shown promise in various scientific research applications:
In Chemistry: : Used as a building block for the synthesis of more complex molecules due to its versatile functional groups. In Biology : Studied for its potential antimicrobial and antiparasitic properties. In Medicine : Evaluated for its potential as a drug candidate for the treatment of infections and other diseases. In Industry : Utilized in the design of novel materials and compounds for specific industrial applications, including organic electronics and photonics.
Mécanisme D'action
The exact mechanism by which this compound exerts its biological effects remains under investigation. preliminary studies suggest that it interacts with specific molecular targets in microbial cells, potentially inhibiting key enzymes or disrupting cell membrane integrity, leading to cell death. The compound's interactions with biological macromolecules, such as proteins and nucleic acids, are also crucial in understanding its mechanism of action.
Comparaison Avec Des Composés Similaires
N-(5-methylthio)-1,3,4-thiadiazol-2-yl compounds: : Possess similar structural motifs but with different substituents leading to varied biological activity.
Piperazine derivatives: : Share the piperazine ring but differ in other functional groups, affecting their pharmacological profiles.
This compound's unique structure enables it to interact with biological targets in ways that other, structurally similar compounds cannot, highlighting its potential utility in diverse scientific and industrial applications.
That should cover the basics of your detailed article on N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide oxalate
Propriétés
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-oxo-2-thiophen-2-ylethyl)piperazin-1-yl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S3.C2H2O4/c1-2-24-16-19-18-15(26-16)17-14(23)11-21-7-5-20(6-8-21)10-12(22)13-4-3-9-25-13;3-1(4)2(5)6/h3-4,9H,2,5-8,10-11H2,1H3,(H,17,18,23);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEZFBSYWJBDOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CN2CCN(CC2)CC(=O)C3=CC=CS3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














